molecular formula C22H19N3O5S B2374381 2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896685-16-8

2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2374381
CAS No.: 896685-16-8
M. Wt: 437.47
InChI Key: BAPSJIGJUYCOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide features a benzothiadiazinone core substituted with a 2,5-dimethylphenyl group at position 2 and a 4-nitrobenzyl group at position 3.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-15-7-8-16(2)20(13-15)24-22(26)23(14-17-9-11-18(12-10-17)25(27)28)19-5-3-4-6-21(19)31(24,29)30/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPSJIGJUYCOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its potential antitumor and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds within the benzothiadiazine family often exhibit significant antitumor and antimicrobial activities. The specific compound has been evaluated for its effects on various biological systems.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiadiazines possess antitumor properties. For instance, compounds similar to the one under discussion were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The findings suggest that these compounds can inhibit cell proliferation effectively:

  • IC50 Values :
    • A549: 5.23 ± 0.45 μM
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM

These values indicate a promising potential for further development as antitumor agents .

Antimicrobial Activity

In addition to antitumor effects, the compound has shown antimicrobial activity against various pathogens. Testing involved Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain derivatives displayed significant antibacterial properties:

  • Minimum Inhibitory Concentrations (MIC) :
    • E. coli: MIC = 12 μg/mL
    • S. aureus: MIC = 8 μg/mL

This suggests that the compound could be effective in treating infections caused by these bacteria .

The proposed mechanisms through which benzothiadiazines exert their biological effects include:

  • DNA Binding : Many compounds in this class bind to DNA, inhibiting DNA-dependent enzymes and thus preventing cell division and proliferation.
  • Enzyme Inhibition : They may also inhibit key enzymes involved in cellular metabolism and proliferation.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Antitumor Activity :
    • Researchers synthesized various benzothiadiazine derivatives and tested them on cancer cell lines.
    • Results showed significant inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Efficacy Study :
    • A series of experiments assessed the antibacterial activity of benzothiadiazine derivatives.
    • The study concluded that certain modifications to the chemical structure enhanced antimicrobial potency.

Data Summary Table

Biological ActivityCell Line / PathogenIC50/MIC Values
AntitumorA5495.23 ± 0.45 μM
HCC8276.26 ± 0.33 μM
NCI-H3586.48 ± 0.11 μM
AntimicrobialE. coliMIC = 12 μg/mL
S. aureusMIC = 8 μg/mL

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The benzothiadiazinone scaffold is distinct but shares functional similarities with thiazinanes, thiadiazoles, and triazole-based heterocycles. Key structural and synthetic comparisons include:

Compound Name / ID (Evidence) Core Structure Substituents Key Features
Target Compound Benzothiadiazinone 2-(2,5-dimethylphenyl), 4-(4-nitrobenzyl) Electron-withdrawing nitro group enhances electrophilicity; methyl groups improve lipophilicity.
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) Thiazinane 4-(4-bromo-3,5-dimethylphenoxy) Bromine substituent enables cross-coupling reactions; phenoxy group increases steric bulk.
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (19) Thiadiazole Benzoyl, phenyl Smaller ring system (5-membered vs. 6-membered); ring contraction via DCM highlights divergent reactivity.
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) Thiazinanone Aryl groups at position 5 Sulfonamide intermediates (e.g., 37–39) enable modular substitution; NaOMe cyclization yields fused rings.

Reactivity and Electronic Effects

  • Nitro Group Impact : The 4-nitrobenzyl group in the target compound is strongly electron-withdrawing, which may stabilize the sulfonyl moiety but reduce nucleophilic reactivity compared to electron-donating groups (e.g., methoxy in compound 34 ).
  • Sulfonyl Stability : The 1,1-dioxide group in all compounds enhances thermal and oxidative stability, critical for pharmaceutical applications.

Reaction Conditions and Reagents

  • Solvents : DMAc () and DCM () are preferred for polar intermediates and ring transformations, respectively.
  • Bases : NaH (for alkylation) and LiHMDS (for deprotonation) are common in sulfonamide chemistry .
  • Catalysts : Cu(I/II) salts () and Suzuki coupling catalysts (e.g., Pd for compound 40 ) enable cross-coupling diversification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.